2-Benzyl-2,8-diazaspiro[4.6]undecane
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Overview
Description
2-Benzyl-2,8-diazaspiro[46]undecane is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a benzyl group and a diazaspiro undecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,8-diazaspiro[4.6]undecane typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,8-diazaspiro[4.6]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated spirocyclic structures.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
2-Benzyl-2,8-diazaspiro[4.6]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,8-diazaspiro[4.6]undecane involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure allows for unique binding interactions, which can result in specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-2,8-diazaspiro[5.5]undecane
- 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione
Uniqueness
2-Benzyl-2,8-diazaspiro[4.6]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H24N2 |
---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2-benzyl-2,9-diazaspiro[4.6]undecane |
InChI |
InChI=1S/C16H24N2/c1-2-5-15(6-3-1)13-18-12-9-16(14-18)7-4-10-17-11-8-16/h1-3,5-6,17H,4,7-14H2 |
InChI Key |
WJBVSOFJZOEPOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC1)CCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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